Potent and Uncompetitive α-Glucosidase Inhibition: 2-Aminoresorcinol vs. Acarbose
2-Aminoresorcinol exhibits potent α-glucosidase inhibition with an IC50 of 52 µM against rat intestinal sucrase [1]. Unlike the majority of glucosidase inhibitors (including clinically used acarbose, which acts competitively), 2-aminoresorcinol demonstrates an uncompetitive mode of inhibition [2]. This mechanistic distinction is crucial for overcoming competitive substrate displacement and offers a unique pharmacological profile for antidiabetic drug development.
| Evidence Dimension | α-Glucosidase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 52 µM (rat intestinal sucrase) |
| Comparator Or Baseline | Acarbose (reference α-glucosidase inhibitor); Inhibitory mode: Competitive |
| Quantified Difference | 2-Aminoresorcinol is a potent inhibitor with an uncompetitive mode, distinct from the competitive mechanism of acarbose. |
| Conditions | Colorimetric assay using D-glucose oxidase-peroxidase method; rat intestinal α-glucosidase |
Why This Matters
The uncompetitive inhibition mode provides a distinct mechanistic advantage in drug design, enabling sustained inhibition even at high substrate concentrations, unlike competitive inhibitors such as acarbose.
- [1] Gao, H., & Kawabata, J. (2008). 2-Aminoresorcinol is a potent alpha-glucosidase inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(3), 812-815. BindingDB Ki Summary. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50038271 View Source
- [2] Kato, E., Oikawa, K., Takahashi, K., & Kawabata, J. (2012). Synthesis and the Intestinal Glucosidase Inhibitory Activity of 2-Aminoresorcinol Derivatives toward an Investigation of Its Binding Site. Bioscience, Biotechnology, and Biochemistry, 76(5), 1044-1046. CiNii Research. https://cir.nii.ac.jp/crid/1390282681455026816 View Source
